molecular formula C15H20N2O3 B8316415 [1-(5-Acetyl-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester

[1-(5-Acetyl-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester

Cat. No.: B8316415
M. Wt: 276.33 g/mol
InChI Key: ALHPIGUDHAEYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(5-Acetyl-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl N-[1-(5-acetylpyridin-2-yl)cyclopropyl]carbamate

InChI

InChI=1S/C15H20N2O3/c1-10(18)11-5-6-12(16-9-11)15(7-8-15)17-13(19)20-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,19)

InChI Key

ALHPIGUDHAEYNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of [1-(5-Iodo-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester (100 mg, 0.278 mmol) in anhydrous DMF (1 mL) was added tributyl-(1-ethoxy-vinyl)-stannane (0.103 mL, 0.305 mmol) followed by tetrakis(triphenylphosphane)palladium (0) (32.1 mg, 0.028 mmol). The mixture was stirred at 100° C. under an atmosphere of argon. After 16 h, pyridinium p-toluenesulfonate (77.0 mg, 0.306 mmol) was added along with 0.5 mL of water and the mixture was stirred at rt for 1 h. The reaction was diluted with 10 mL of 10% citric acid and was extracted with EtOAc (3×30 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The product was purified by column chromatography (10 g biotage SNAP column, 5-40% EtOAc in hexanes) to give the title compound as a yellow solid (74.7 mg, 97%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.103 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphane)palladium (0)
Quantity
32.1 mg
Type
reactant
Reaction Step Two
Quantity
77 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
97%

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